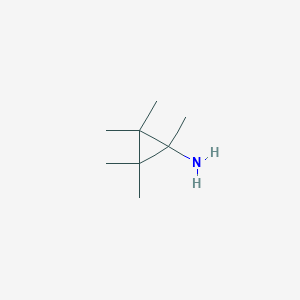
Pentamethylcyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with five methyl groups and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentamethylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with haloalkanes under nucleophilic substitution conditions . Another method includes the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride . The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis, is also a viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using excess ammonia and haloalkanes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions
Pentamethylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted cyclopropane derivatives .
Aplicaciones Científicas De Investigación
Pentamethylcyclopropan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is utilized in the production of polymers, catalysts, and other functional materials
Mecanismo De Acción
The mechanism of action of pentamethylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine: A simpler amine with three methyl groups.
Diethylamine: An amine with two ethyl groups.
Cyclopropylamine: An amine with a cyclopropane ring but without methyl substitutions .
Uniqueness
Pentamethylcyclopropan-1-amine is unique due to its highly substituted cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
1,2,2,3,3-pentamethylcyclopropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-6(2)7(3,4)8(6,5)9/h9H2,1-5H3 |
Clave InChI |
UCLNDQWLXAHDRE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)N)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)

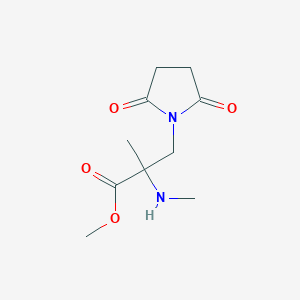
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)
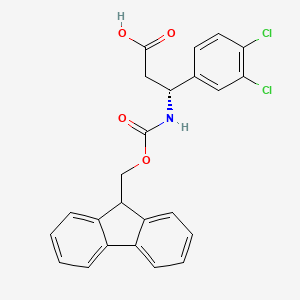
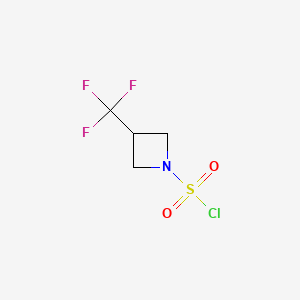
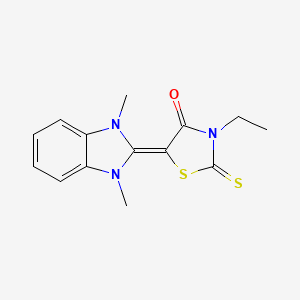
![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)


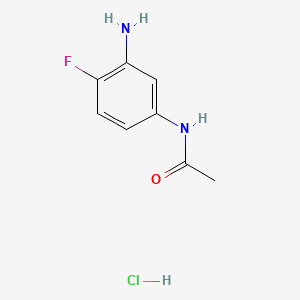
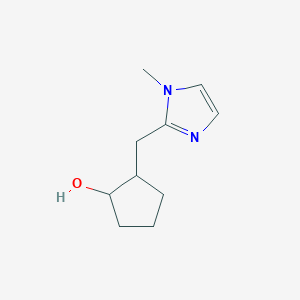
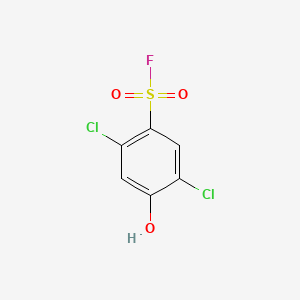
nitrosoamine](/img/structure/B13626181.png)
